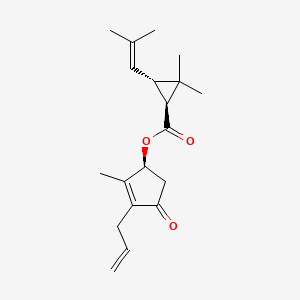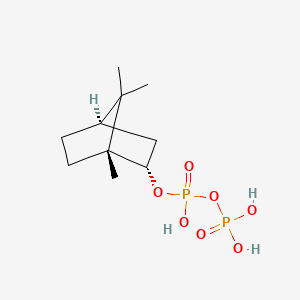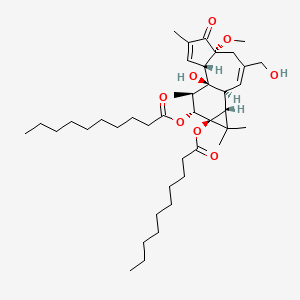
(-)-trans-(S)-allethrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-trans-(S)-allethrin is a (-)-trans-allethrin. It is an enantiomer of a (+)-trans-(R)-allethrin.
Scientific Research Applications
Allethrin in Environmental Monitoring :
- A study by Ramesh and Vijayalakshmi (2002) examined the residual deposition and dissipation of D-trans-allethrin from mosquito repellent coils in a room over a 30-day period. The study provided significant insights into the environmental impact of long-term exposure to allethrin-based products (Ramesh & Vijayalakshmi, 2002).
Biodegradation and Environmental Remediation :
- Research by Paingankar, Jain, and Deobagkar (2005) identified a bacterial strain capable of degrading allethrin, which is significant for environmental remediation efforts (Paingankar, Jain, & Deobagkar, 2005).
- Bhatt et al. (2020) studied the degradation of allethrin by Sphingomonas trueperi strain CW3, providing valuable information on microbial methods for mitigating environmental allethrin contamination (Bhatt et al., 2020).
Toxicological Studies :
- A study by Srivastava et al. (2012) explored allethrin-induced genotoxicity and oxidative stress in Swiss albino mice, contributing to the understanding of its toxicological profile (Srivastava et al., 2012).
Electrochemical Analysis :
- Research by Sreedhar, Thriveni, and Kumar (2004) conducted electrochemical investigations of allethrin, which are crucial for understanding its chemical properties and interactions (Sreedhar, Thriveni, & Kumar, 2004).
Effects on Human Health :
- A study by Ashari et al. (2018) examined the effects of allethrin exposure on spermatozoa quality in rats, offering insights into its potential reproductive health implications (Ashari et al., 2018).
properties
Product Name |
(-)-trans-(S)-allethrin |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m0/s1 |
InChI Key |
ZCVAOQKBXKSDMS-BHYGNILZSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)



![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)




